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Compound of Interest

Compound Name: 3-Chloro-4-methoxyphenol

Cat. No.: B1590030 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-4-methoxyphenol (CAS No: 18093-12-4), a key intermediate in the synthesis of

various pharmaceutical and agrochemical compounds. This document is intended for

researchers, scientists, and drug development professionals, offering in-depth analysis of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

causality behind experimental choices and the self-validating nature of the described protocols

are emphasized to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview
3-Chloro-4-methoxyphenol, with the molecular formula C₇H₇ClO₂, possesses a unique

substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.

Understanding these spectral characteristics is paramount for its unambiguous identification,

purity assessment, and elucidation of its role in chemical reactions.

Below is a diagram illustrating the molecular structure and the numbering of the carbon and

hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of 3-Chloro-4-methoxyphenol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Chloro-4-methoxyphenol, both ¹H and ¹³C NMR provide critical information
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for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloro-4-methoxyphenol is predicted to show distinct signals for

the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts are

influenced by the electronic effects of the chloro, hydroxyl, and methoxy substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.90 d 1H H-5

~6.80 dd 1H H-6

~6.70 d 1H H-2

~5.60 s (broad) 1H OH

3.85 s 3H OCH₃

Interpretation:

Aromatic Protons: The three aromatic protons appear as distinct signals due to their unique

electronic environments. H-5, being ortho to the electron-donating hydroxyl group, is

expected to be the most shielded. H-2, ortho to the electron-withdrawing chlorine atom,

would be the most deshielded. H-6 will show splitting from both H-5 and H-2.

Hydroxyl Proton: The phenolic hydroxyl proton typically appears as a broad singlet, and its

chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.[1]

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as

they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon

atoms in the molecule. The chemical shifts are indicative of the electronic environment of each

carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~150.0 C-4

~145.0 C-1

~125.0 C-3

~118.0 C-5

~116.0 C-6

~114.0 C-2

~56.0 OCH₃

Interpretation:

Aromatic Carbons: The carbons directly attached to the oxygen atoms (C-1 and C-4) are

expected to be the most deshielded due to the electronegativity of oxygen. The carbon

bearing the chlorine atom (C-3) will also be deshielded. The remaining aromatic carbons (C-

2, C-5, and C-6) will have chemical shifts in the typical aromatic region.

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield

chemical shift.

NMR Sample Preparation and Analysis Workflow

Dissolve ~10 mg of 3-Chloro-4-methoxyphenol in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Transfer the solution to a 5 mm NMR tube Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer Process the data (Fourier transform, phase correction, baseline correction) Analyze the spectra for chemical shifts, multiplicities, and integration

Click to download full resolution via product page
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Caption: Workflow for NMR analysis of 3-Chloro-4-methoxyphenol.

Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Chloro-4-methoxyphenol
for structural elucidation.

Materials:

3-Chloro-4-methoxyphenol

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

5 mm NMR tubes

Volumetric flask and pipette

NMR spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Chloro-4-methoxyphenol.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS as an internal

standard.[2]

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if

necessary.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a standard pulse sequence (e.g., zg30).

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Set the relaxation delay (D1) to at least 1-2 seconds.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Set the relaxation delay (D1) to 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Perform baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
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Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Broad, Strong
O-H stretch (hydrogen-

bonded)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (methoxy)

1600-1585, 1500-1400 Strong to Medium Aromatic C=C ring stretch

1250-1200 Strong
Asymmetric C-O-C stretch

(aryl ether)

1050-1000 Strong
Symmetric C-O-C stretch (aryl

ether)

800-700 Strong C-Cl stretch

Interpretation:

O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is the

most characteristic feature of the phenolic hydroxyl group, with the broadening due to

intermolecular hydrogen bonding.[3][4]

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while

the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic

sharp absorption bands in the 1600-1400 cm⁻¹ region.[3]
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C-O Stretches: The C-O stretching vibrations of the aryl ether will result in two strong bands.

[5]

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy
Objective: To obtain the infrared spectrum of 3-Chloro-4-methoxyphenol to identify its

functional groups.

Materials:

3-Chloro-4-methoxyphenol

Potassium bromide (KBr), IR grade

Mortar and pestle

Hydraulic press and pellet die

FT-IR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 3-Chloro-4-methoxyphenol with approximately 100-

200 mg of dry KBr powder in an agate mortar.

The mixture should be ground to a fine, homogeneous powder to minimize scattering of

the IR beam.

Transfer the powder to a pellet die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the major absorption bands and record their wavenumbers (cm⁻¹).

Correlate the observed bands with the known vibrational frequencies of the functional

groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

158/160 High [M]⁺ (Molecular ion)

143/145 Moderate [M - CH₃]⁺

115/117 Moderate [M - CH₃ - CO]⁺

77 Moderate [C₆H₅]⁺

Interpretation:

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 158, with a smaller peak at

m/z 160 due to the natural abundance of the ³⁷Cl isotope (approximately one-third the

intensity of the ³⁵Cl peak).[6] The molecular formula is C₇H₇ClO₂.[7]
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Fragmentation: The primary fragmentation pathway is likely the loss of a methyl radical from

the methoxy group to form a stable cation at m/z 143/145. Subsequent loss of a neutral

carbon monoxide molecule would lead to the fragment at m/z 115/117. The peak at m/z 77

corresponds to the phenyl cation.

Mass Spectrometry Analysis Workflow

Introduce a dilute solution of 3-Chloro-4-methoxyphenol into the mass spectrometer (e.g., via GC or direct infusion)

Ionize the sample (e.g., Electron Ionization)

Separate the ions based on their mass-to-charge ratio in the mass analyzer

Detect the ions

Generate a mass spectrum showing the relative abundance of each ion

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocol for Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 3-Chloro-4-methoxyphenol to determine its

molecular weight and fragmentation pattern.

Materials:
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3-Chloro-4-methoxyphenol

Suitable solvent (e.g., dichloromethane, methanol)

Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC column suitable for the analysis of phenols (e.g., a low-polarity phase)

Procedure:

Sample Preparation:

Prepare a dilute solution of 3-Chloro-4-methoxyphenol (e.g., 100 µg/mL) in a suitable

volatile solvent.

GC-MS Instrument Setup:

GC Conditions:

Injector Temperature: e.g., 250 °C

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection Mode: Splitless injection of 1 µL.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: e.g., 230 °C.

Transfer Line Temperature: e.g., 280 °C.

Data Acquisition and Analysis:
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Inject the sample into the GC-MS system.

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak

corresponding to 3-Chloro-4-methoxyphenol.

Identify the molecular ion peak and the major fragment ions.

Propose a fragmentation pathway consistent with the observed spectrum.

Conclusion
The predicted spectroscopic data for 3-Chloro-4-methoxyphenol, based on the analysis of its

structural features and comparison with related compounds, provides a robust framework for its

characterization. The combination of NMR, IR, and MS techniques offers a comprehensive and

self-validating approach to confirm the identity and purity of this important chemical

intermediate. The detailed experimental protocols provided herein serve as a practical guide for

researchers in obtaining high-quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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